molecular formula C12H10FN3 B2718741 1-(5-Fluoropyrimidin-2-yl)indoline CAS No. 2189498-59-5

1-(5-Fluoropyrimidin-2-yl)indoline

Cat. No. B2718741
CAS RN: 2189498-59-5
M. Wt: 215.231
InChI Key: IKVSJAXQCVCAIS-UHFFFAOYSA-N
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Description

Indoline is a significant heterocyclic system found in natural products and drugs . It plays a crucial role in cell biology and has attracted increasing attention due to its various biologically vital properties .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

Indoline, also known as 2,3-dihydro-1H-indole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of indoline derivatives can vary widely depending on their specific structures. For example, indoline has an average mass of 119.164 Da and a mono-isotopic mass of 119.073502 Da .

Scientific Research Applications

GPR119 Agonists for Anti-Diabetic Therapy

  • A novel series of indoline carbamate and indolinylpyrimidine derivatives have been identified as potent GPR119 agonists. These compounds, including a structurally novel GPR119 agonist with a 5-(methylsulfonyl)indoline motif, have shown effectiveness in lowering plasma glucose excursion and enhancing glucose-dependent insulin secretion after oral administration in rat models. This suggests potential applications in anti-diabetic therapy (Sato et al., 2014).

Pharmacogenetics and Fluoropyrimidine Dosing

  • Research on dihydropyrimidine dehydrogenase (DPYD) genotype and its impact on fluoropyrimidine dosing highlights the importance of genetic testing to avoid severe toxicity in patients treated with fluoropyrimidine-based chemotherapy. This work underscores the significance of pharmacogenetics in personalized medicine, especially for treatments involving fluoropyrimidines (Amstutz et al., 2018).

Synthesis and Antitumor Activities

  • The synthesis of chiral substituted indoline, including structures with fluoropyrimidinyl groups, has been achieved on a multigram scale. This work contributes to the development of novel compounds with potential antitumor activities, demonstrating the versatility of indoline derivatives in medicinal chemistry (Sequeira et al., 2012).

Antidepressant Drug Candidate

  • A compound identified as 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride has been explored as an antidepressant drug candidate. This highlights the potential therapeutic applications of fluoropyrimidinyl indoline derivatives in treating depression and related disorders (Anderson et al., 1997).

Safety and Hazards

The safety and hazards of indoline derivatives can also vary widely depending on their specific structures. For example, some indoline derivatives may pose risks if inhaled, ingested, or come into contact with skin .

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3/c13-10-7-14-12(15-8-10)16-6-5-9-3-1-2-4-11(9)16/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVSJAXQCVCAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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